Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate
Description
Historical Development of Triazolo[1,5-a]Pyrimidine-Based Therapeutics
The TP scaffold was first synthesized in 1909, but its medicinal potential remained unexplored until the mid-20th century. Early interest focused on its purine-mimetic properties, leading to the development of Trapidil (2 , Figure 1), a platelet-derived growth factor antagonist approved in Japan for ischemic cardiovascular diseases. Trapidil’s clinical success validated the TP scaffold as a viable platform for drug design, demonstrating favorable pharmacokinetic properties and low toxicity.
A pivotal advancement occurred with the isolation of essramycin (1 ), a naturally occurring TP antibiotic from marine Streptomyces species. Essramycin’s simplified synthetic route—involving condensation of aminoguanidine with ethyl benzoylacetate—enabled structural diversification and mechanistic studies. By the 1990s, researchers exploited the TP scaffold’s metal-chelating capabilities to develop anticancer agents targeting tubulin polymerization. For instance, CNDR-51657 (69 , Figure 13) demonstrated microtubule-stabilizing effects comparable to taxanes but with improved blood-brain barrier penetration, enabling applications in neurodegenerative diseases.
Recent innovations include TP-derived kinase inhibitors, such as cyclin-dependent kinase 2 (CDK-2) and phosphoinositide 3-kinase (PI3-K) antagonists. Table 1 summarizes key TP-based therapeutics and their molecular targets:
| TP Derivative | Molecular Target | Therapeutic Area |
|---|---|---|
| Trapidil | Platelet-derived growth factor | Cardiovascular diseases |
| Essramycin | Bacterial ribosomes | Anti-infective |
| CNDR-51657 | Microtubules | Neurodegenerative diseases |
| PI3-K inhibitors | Phosphoinositide 3-kinase | Oncology |
These breakthroughs underscore the TP scaffold’s adaptability across therapeutic domains, driven by its capacity to engage diverse biological targets through strategic substituent modifications.
Significance of tert-Butyl N-[2-(4,5,6,7-Tetrahydro-Triazolo[1,5-a]Pyrimidin-2-yl)Ethyl]Carbamate in Contemporary Research
tert-Butyl N-[2-(4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate exemplifies modern strategies to optimize TP-based pharmacophores. Its structure features three critical modifications (Figure 2):
- 4,5,6,7-Tetrahydro ring system : Saturation of the pyrimidine ring enhances conformational rigidity, potentially improving target binding specificity compared to fully aromatic TP derivatives.
- Ethylcarbamate linker : The tert-butyloxycarbonyl (Boc)-protected amine introduces hydrogen-bonding capabilities while serving as a prodrug moiety for controlled metabolic activation.
- Triazolo-pyrimidine core : Retains the scaffold’s inherent capacity for π-π stacking and metal coordination, critical for interactions with kinase ATP-binding pockets.
Current research focuses on this compound’s dual role as both a synthetic intermediate and a bioactive entity. As an intermediate, the Boc group facilitates selective functionalization of the ethylamine sidechain during solid-phase peptide synthesis or fragment-based drug design. In bioactive contexts, preliminary studies suggest its utility as a reversible LSD1 inhibitor, with the tetrahydro ring reducing off-target effects observed in planar TP analogs.
Table 2 compares structural and functional attributes of tert-butyl N-[2-(4,5,6,7-tetrahydro-triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate with classical TP derivatives:
| Attribute | Classical TP Scaffold | tert-Butyl Derivative |
|---|---|---|
| Aromaticity | Fully conjugated π-system | Partially saturated pyrimidine |
| Solubility | Moderate (logP ~2.5) | Enhanced (logP ~1.8) |
| Metabolic Stability | Susceptible to CYP450 oxidation | Boc protection reduces clearance |
| Target Spectrum | Broad (kinases, microtubules) | Narrower (epigenetic regulators) |
The compound’s unique profile positions it as a promising candidate for targeting lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in multiple cancers. Docking studies predict that the ethylcarbamate sidechain forms hydrogen bonds with LSD1’s Met332 residue, while the tetrahydro ring minimizes steric clashes in the substrate-binding pocket. These features, combined with the scaffold’s synthetic tractability, underscore its growing importance in precision oncology and neurodegenerative disease research.
Properties
IUPAC Name |
tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)14-7-5-9-15-10-13-6-4-8-17(10)16-9/h4-8H2,1-3H3,(H,14,18)(H,13,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOBBEHLGUABVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=NN2CCCNC2=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate typically involves multi-step organic reactions
Formation of the Triazolopyrimidine Core: This step often involves cyclization reactions using appropriate precursors such as hydrazines and nitriles under acidic or basic conditions.
Introduction of the Ethyl Linker: The ethyl group can be introduced via alkylation reactions, using reagents like ethyl halides in the presence of a base.
Attachment of the Tert-butyl Carbamate Group: This final step can be achieved through carbamation reactions, where tert-butyl chloroformate reacts with the amine group of the intermediate product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolopyrimidine core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazolopyrimidine ring or the carbamate group, potentially yielding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or sulfonates in the presence of a base can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry
In organic synthesis, Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its triazolopyrimidine core is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazolopyrimidine core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Similarities
The tetrahydrotriazolopyrimidine core is a common motif in bioactive compounds. Below is a comparative analysis of key analogues:
Table 1: Structural and Functional Comparison
Key Observations :
Core Modifications :
- The target compound retains the saturated tetrahydrotriazolopyrimidine ring, unlike the unsaturated 4,7-dihydro variant in compound 39 . Saturation impacts conformational flexibility and binding affinity to biological targets.
- Substituents like chlorophenyl (in ) or adamantane (in ) significantly alter lipophilicity and target selectivity.
Biological Activity: The tert-butyl carbamate group in the target compound may enhance blood-brain barrier permeability, making it suitable for neurodegenerative disease research . Compound 39’s adamantane moiety is associated with improved metabolic stability, a critical factor in cannabinoid receptor targeting .
Synthetic Accessibility: The target compound is synthesized via Sonogashira or amide coupling reactions, whereas compound 39 requires multi-step functionalization of the triazolopyrimidine core .
Physicochemical Properties
- Solubility : The tert-butyl carbamate group improves aqueous solubility compared to chlorophenyl or adamantane derivatives, which are highly lipophilic .
- Stability : X-ray crystallography of compound (I) (from ) confirms stable bond lengths (C–N: 1.34–1.47 Å) and angles, suggesting the triazolopyrimidine core is resistant to metabolic degradation.
Biological Activity
Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The structural characteristics of this compound suggest it may interact with various biological targets, making it a candidate for further research into its pharmacological properties.
Chemical Structure and Properties
The compound features a tert-butyl group and a tetrahydro-triazolo-pyrimidine moiety, which are known to influence its solubility and interaction with biological systems. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could bind to receptors affecting neurotransmitter release or other signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.
Biological Activity Data
Research has indicated various biological activities associated with this compound. Below is a summary of findings from recent studies:
Case Study 1: Antimicrobial Effects
In a study examining the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated significant inhibition at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be 100 µg/mL for S. aureus.
Case Study 2: Antitumor Activity
A separate investigation focused on the antitumor properties of the compound in vitro using various cancer cell lines. Results indicated that at concentrations above 25 µM, this compound reduced cell viability by over 50%, suggesting promising antitumor activity.
Q & A
Q. What are the common synthetic routes for preparing Tert-butyl N-[2-(4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)ethyl]carbamate?
The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the triazolo[1,5-a]pyrimidine core via cyclocondensation of substituted pyrimidines with hydrazine derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours).
- Step 2 : Alkylation or carbamate coupling. For example, reacting the triazolo-pyrimidine intermediate with tert-butyl carbamate in dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature, using a base like triethylamine to deprotonate reactive sites .
- Key Considerations : Solvent polarity impacts reaction kinetics, and inert atmospheres (N₂) prevent oxidation of sensitive intermediates.
Q. How is the compound characterized post-synthesis?
Characterization relies on spectroscopic and chromatographic techniques:
- 1H NMR : Identifies proton environments (e.g., δ 4.39–4.36 ppm for methylene protons adjacent to the carbamate group, δ 8.87 ppm for aromatic protons in triazolo-pyrimidine) .
- ESI-MS : Confirms molecular weight (e.g., observed [M+H]⁺ peaks at m/z 436.2 for analogous compounds) .
- HPLC : Assesses purity (>95% is typical for research-grade material).
Q. How can researchers optimize reaction conditions to improve yield?
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in carbamate coupling but may require higher temperatures (50–60°C). Non-polar solvents (e.g., THF) favor milder conditions .
- Catalysis : Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts accelerate cyclocondensation steps.
- Reaction Monitoring : Use TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) or HPLC to track intermediate formation and adjust reaction times .
Q. How to address discrepancies in spectroscopic data during characterization?
- Cross-Validation : Compare NMR shifts with computational predictions (e.g., DFT calculations) or databases (e.g., PubChem). For example, δ 2.60 ppm for methylthio groups in triazolo-pyrimidines should align with literature values .
- Purity Checks : Recrystallize the compound in ethanol/water mixtures to remove impurities that distort spectral peaks .
Q. What strategies are used in structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Modify the triazolo-pyrimidine core (e.g., bromine at position 6 for enhanced receptor binding) or the carbamate’s alkyl chain (e.g., tert-butyl vs. cyclohexyl for steric effects) .
- Biological Assays : Test derivatives in vitro (e.g., enzyme inhibition assays for kinase targets) to correlate structural changes with activity.
Q. How to design experiments to study its interaction with biological targets?
- In Vitro Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for receptors (e.g., CB2 cannabinoid receptors, as seen in triazolo-pyrimidine analogs) .
- Molecular Docking : Model the compound’s 3D structure (using software like AutoDock) to predict binding modes with active sites .
Q. Experimental Workflow :
Target Selection : Prioritize enzymes/receptors with structural homology to known triazolo-pyrimidine targets.
Assay Conditions : Use pH 7.4 buffers and 37°C to mimic physiological environments.
Data Analysis : Compare kinetic parameters (Kd, Ki) across derivatives to identify critical functional groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
